molecular formula C20H16 B135134 6,8-Dimethylbenz[a]anthracene CAS No. 317-64-6

6,8-Dimethylbenz[a]anthracene

Cat. No.: B135134
CAS No.: 317-64-6
M. Wt: 256.3 g/mol
InChI Key: OVSHSQPYUKVYOB-UHFFFAOYSA-N
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Description

6,8-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its significant role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by a benzene ring fused to an anthracene moiety with methyl groups attached at the 6th and 8th positions.

Mechanism of Action

Target of Action

The primary target of 6,8-Dimethylbenz[a]anthracene, also known as 7,12-Dimethylbenz[a]anthracene (DMBA), is the immune system, specifically the T helper lymphocytes . DMBA is an immunosuppressor and a potent organ-specific laboratory carcinogen . It serves as a tumor initiator, affecting both humoral and cell-mediated immunity .

Mode of Action

DMBA interacts with its targets, the T helper lymphocytes, by inhibiting the production of interleukin 2 . This suppression of interleukin 2 production results in the modulation of lymphocyte function, leading to immunosuppression .

Biochemical Pathways

DMBA affects the interleukin 2/interleukin 2 receptor pathway . The suppression of this pathway leads to the immunosuppression observed in DMBA exposure . Additionally, DMBA metabolites dependent on microsomal epoxide hydrolase (mEH) have been detected, suggesting the involvement of mEH in the splenic activation of DMBA for immunotoxicity .

Pharmacokinetics

It is known that dmba is metabolized in the body, with metabolites dependent on meh detected in spleen microsomes .

Result of Action

The result of DMBA’s action is the suppression of both humoral and cell-mediated immunity . This immunosuppression is unaccompanied by any significant alteration in splenic lymphocyte subpopulation composition, suggesting that the immune deficit is due to a modulation of lymphocyte function . In addition, DMBA causes a dose-dependent decrease in spleen weights .

Action Environment

It is known that dmba is a polycyclic aromatic hydrocarbon (pah), which are environmental pollutants generated by incomplete combustion of fuels, wood, and other organic matter . Therefore, exposure to these pollutants could potentially increase the risk of DMBA-induced immunosuppression.

Biochemical Analysis

Biochemical Properties

6,8-Dimethylbenz[a]anthracene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by microsomal epoxide hydrolase (mEH), an enzyme involved in the detoxification of xenobiotics . The compound’s interactions with these biomolecules can influence biochemical reactions and contribute to its biological effects.

Cellular Effects

The cellular effects of this compound are complex and can vary depending on the specific cell type and context. For example, it has been shown to induce hepatotoxicity and nephrotoxicity in Swiss albino mice . This suggests that this compound can influence cell function and impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels. For example, it is metabolized by mEH, suggesting its involvement in the detoxification pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research rather than commercial applications. when produced, it follows similar synthetic routes as described above, with stringent control over reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

6,8-Dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of chemical carcinogenesis. Some key applications include:

    Chemistry: Used to study the reactivity and stability of polycyclic aromatic hydrocarbons.

    Biology: Employed in research on DNA adduct formation and mutagenesis.

    Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the study of cancer development and potential treatments.

    Industry: Limited industrial applications, primarily used in research settings.

Comparison with Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Another dimethyl derivative of benz[a]anthracene, known for its potent carcinogenic properties.

    Benz[a]anthracene: The parent compound without methyl substitutions, also studied for its carcinogenic potential.

    9,10-Dimethyl-1,2-benzanthracene: A structurally similar compound with methyl groups at different positions.

Uniqueness: 6,8-Dimethylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. The position of the methyl groups affects the compound’s ability to form DNA adducts and its overall carcinogenic potential.

Properties

IUPAC Name

6,8-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-6-5-8-16-11-20-17-9-4-3-7-15(17)10-14(2)19(20)12-18(13)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSHSQPYUKVYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185593
Record name Benz(a)anthracene, 6,8-dimethyl-
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-64-6
Record name 6,8-Dimethylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317-64-6
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Record name 6,8-Dimethylbenz(a)anthracene
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Record name 6,8-Dimethylbenz[a]anthracene
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Record name Benz(a)anthracene, 6,8-dimethyl-
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Record name AR-E63 6,8-DIMETHYLBENZ(A)ANTHRACENE
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Record name 6,8-DIMETHYLBENZ(A)ANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The provided research focuses on the synthesis of a fluorinated derivative of 6,8-Dimethylbenz[a]anthracene. Why might researchers be interested in adding a fluorine atom to this molecule?

A1: Introducing a fluorine atom to a molecule like this compound can significantly alter its chemical and biological properties. [] This modification can influence the molecule's:

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